molecular formula C18H21F3N6O B2613670 N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide CAS No. 2034209-91-9

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide

Cat. No.: B2613670
CAS No.: 2034209-91-9
M. Wt: 394.402
InChI Key: UZPVZOQIDIPUJT-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide is a chemical compound of significant interest due to its unique structure and versatile applications. It belongs to the class of triazinyl-benzamide derivatives, which are known for their diverse biological activities. This compound features a trifluoromethyl group attached to a benzamide core, linked via a triazinyl ring containing dimethylamino and piperidinyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide generally involves multi-step organic reactions. One commonly used route starts with the preparation of the 1,3,5-triazin-2-yl core, followed by the attachment of dimethylamino and piperidinyl groups through nucleophilic substitution reactions. The final step often involves coupling this intermediate with 2,3,4-trifluorobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound is typically optimized for yield and efficiency. Advanced techniques such as continuous flow chemistry and catalysis may be employed to streamline the reaction process and minimize by-products. Reaction conditions such as temperature, solvent, and catalyst choice are meticulously controlled to achieve high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide undergoes various chemical reactions including:

  • Oxidation: : This can lead to the formation of N-oxides or dealkylated products.

  • Reduction: : Potentially reducing the triazinyl ring or the trifluorobenzamide core.

  • Substitution: : Both electrophilic and nucleophilic substitutions, particularly at the triazinyl and benzamide moieties.

Common Reagents and Conditions

  • Oxidation: : Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

  • Reduction: : Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Various alkylating agents or halogenating reagents in the presence of bases or acids.

Major Products

  • Oxidation Products: : N-oxides of the dimethylamino group.

  • Reduction Products: : Reduced triazinyl or benzamide structures.

  • Substitution Products: : Modified triazinyl and benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactive sites make it valuable in organic synthesis and material science.

Biology

Biologically, N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide shows potential as a therapeutic agent. Studies may explore its interaction with biological targets such as enzymes or receptors, contributing to drug discovery and development.

Medicine

In medicine, this compound could be investigated for its pharmacological properties

Industry

Industrially, this compound may find applications in the development of advanced materials, agrochemicals, and dyes, capitalizing on its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets. This could include inhibition of enzymes or interaction with cell membrane receptors, leading to a cascade of intracellular events. Pathways affected may involve signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

When compared to other triazinyl-benzamide derivatives, N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide stands out due to its trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:

  • N-((4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl)methyl)-benzamide.

  • N-((4-(ethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-fluorobenzamide.

These comparisons highlight the unique steric and electronic effects introduced by the trifluoromethyl group, which may influence the compound’s reactivity and interactions with biological targets.

Conclusion

This compound is a compound with intriguing synthetic pathways, versatile chemical reactivity, and broad-ranging applications in science and industry. Its unique structure, featuring a trifluoromethyl group, contributes to its potential as a valuable chemical entity for future research and development.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-2,3,4-trifluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N6O/c1-26(2)17-23-13(24-18(25-17)27-8-4-3-5-9-27)10-22-16(28)11-6-7-12(19)15(21)14(11)20/h6-7H,3-5,8-10H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPVZOQIDIPUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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